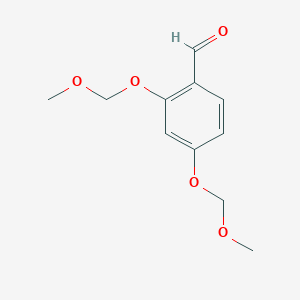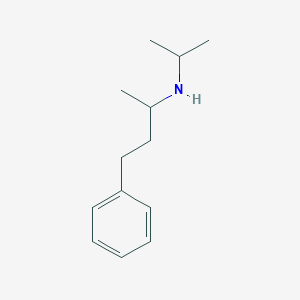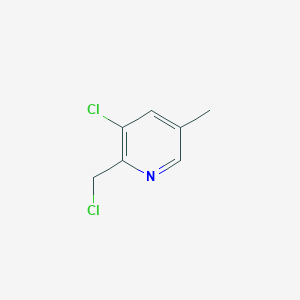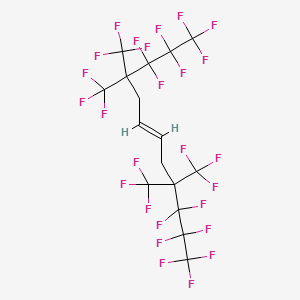
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated compounds typically involves multiple steps, including halogen exchange reactions, fluorination, and coupling reactions. For example, the preparation of (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene may involve the following steps:
Halogen Exchange Reaction: Starting with a halogenated precursor, fluorine atoms are introduced through halogen exchange reactions using reagents such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3).
Fluorination: Further fluorination is achieved using elemental fluorine (F2) or other fluorinating agents like sulfur tetrafluoride (SF4).
Coupling Reactions: The final step involves coupling reactions to form the desired fluorinated compound.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. Safety measures are crucial to prevent accidents and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorinated compounds like (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of fluorinated compounds can lead to the formation of partially fluorinated products.
Oxidation Reactions: Oxidation can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as halogens and alkylating agents.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines, alcohols, or ethers.
Applications De Recherche Scientifique
Chemistry
Fluorinated compounds are widely used in organic synthesis as intermediates and building blocks for more complex molecules. Their unique properties make them valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are used in drug design and development. Their high stability and lipophilicity enhance the bioavailability and metabolic stability of pharmaceuticals.
Industry
Industrially, fluorinated compounds are used in the production of non-stick coatings, refrigerants, and specialty polymers
Mécanisme D'action
The mechanism by which (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene exerts its effects depends on its specific application. In general, the presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s overall stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other highly fluorinated alkenes and alkanes, such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide (HFPO)
Uniqueness
(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is unique due to its specific structure, which includes multiple trifluoromethyl groups and a double bond. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
1946796-71-9 |
|---|---|
Formule moléculaire |
C16H6F26 |
Poids moléculaire |
692.18 g/mol |
Nom IUPAC |
(E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene |
InChI |
InChI=1S/C16H6F26/c17-7(18,9(21,22)15(37,38)39)5(11(25,26)27,12(28,29)30)3-1-2-4-6(13(31,32)33,14(34,35)36)8(19,20)10(23,24)16(40,41)42/h1-2H,3-4H2/b2-1+ |
Clé InChI |
FVKWUSQLPAJKRY-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C(C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





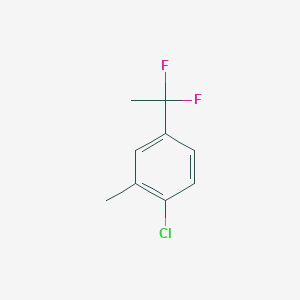
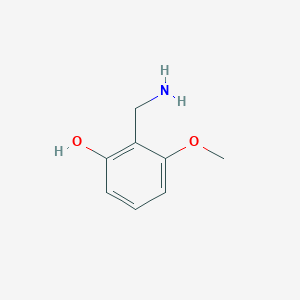

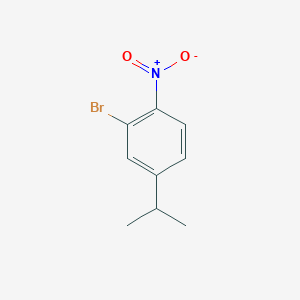
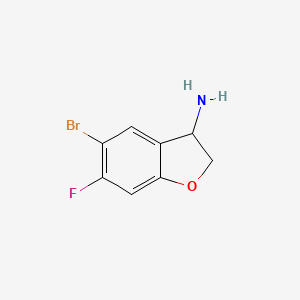

![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

